Fmoc-orn(Z)-OH

Description

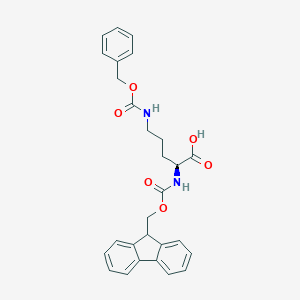

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O6/c31-26(32)25(15-8-16-29-27(33)35-17-19-9-2-1-3-10-19)30-28(34)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBAKCWBDLHBLR-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566739 | |

| Record name | N~5~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138775-07-2 | |

| Record name | N~5~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Orn(Z)-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-benzyloxycarbonyl-L-ornithine, commonly abbreviated as Fmoc-Orn(Z)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS). Its unique dual-protection scheme, featuring the base-labile Fmoc group on the α-amino group and the hydrogenolysis- or strong acid-labile benzyloxycarbonyl (Z) group on the δ-amino side-chain, facilitates the synthesis of complex peptides with high precision. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and visual representations of key workflows.

Core Properties of this compound

This compound is a white crystalline powder widely used in peptide chemistry.[1] The strategic placement of the orthogonal Fmoc and Z protecting groups allows for selective deprotection and modification, a key advantage in the synthesis of peptides with specific functionalities.

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₈N₂O₆ | [2] |

| Molecular Weight | 488.5 g/mol | [2] |

| CAS Number | 138775-07-2 | [3] |

| Appearance | White Powder | [1] |

| Purity (by HPLC) | Typically ≥98% | [1] |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid | [2] |

Synonyms:

-

Fmoc-L-Orn(Z)-OH

-

Nα-Fmoc-Nδ-Cbz-L-ornithine

-

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((benzyloxy)carbonyl)amino)pentanoic acid[2][4]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of Fmoc-based SPPS. The Fmoc group provides temporary protection of the α-amino group and is readily removed by a mild base, typically piperidine, to allow for peptide chain elongation.[5][6] The Z group on the side chain is stable to these basic conditions, ensuring the integrity of the side-chain functionality during synthesis.

The workflow for incorporating this compound into a peptide sequence via SPPS is a cyclical process involving deprotection, activation, and coupling steps.

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving this compound in peptide synthesis.

This protocol outlines the removal of the N-terminal Fmoc group to allow for the coupling of the next amino acid.

-

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

DMF for washing

-

Solid-phase peptide synthesis vessel

-

-

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF from the synthesis vessel.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture at room temperature for an initial 3 minutes.

-

Drain the solution.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[7]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]

-

This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide-resin.

-

Materials:

-

Deprotected peptide-resin

-

This compound

-

Coupling reagents: Diisopropylcarbodiimide (DIC) and OxymaPure® (or HOBt).[8]

-

DMF

-

-

Procedure:

-

Dissolve this compound (3-5 equivalents relative to resin loading) and OxymaPure® (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the amino acid solution to pre-activate the carboxyl group for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction.

-

Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

The final step involves the cleavage of the completed peptide from the solid support and the removal of the Z side-chain protecting group. This is typically achieved simultaneously using strong acidic conditions.

-

Materials:

-

Peptide-resin

-

Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).

-

Cold diethyl ether

-

Centrifuge

-

Lyophilizer

-

-

Procedure:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin in a reaction vessel.

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.[9]

-

Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Alternatively, for peptides sensitive to strong acid, the Z group can be removed by catalytic hydrogenation.[9]

Conclusion

This compound is an indispensable tool in the arsenal of peptide chemists. Its well-defined properties and the orthogonality of its protecting groups allow for the synthesis of a wide array of modified and complex peptides. The detailed protocols and workflows presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information for the successful application of this versatile amino acid derivative in their synthetic endeavors.

References

- 1. This compound,138775-07-2_成都傲飞生物化学品有限责任公司 [afbiochem.com]

- 2. This compound | C28H28N2O6 | CID 14999635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. This compound [carbolution.de]

- 5. benchchem.com [benchchem.com]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. bachem.com [bachem.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to Fmoc-Orn(Z)-OH: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-Nδ-Z-L-ornithine (Fmoc-Orn(Z)-OH), a critical amino acid derivative used in peptide synthesis. This document details its chemical structure, physicochemical properties, and provides in-depth experimental protocols for its application in Solid-Phase Peptide Synthesis (SPPS).

Chemical Structure and IUPAC Name

This compound is a derivative of the amino acid L-ornithine with two key protecting groups. The α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. The δ-amino group on the side chain is protected by a benzyloxycarbonyl (Z or Cbz) group, which is removable under different conditions, typically hydrogenolysis or strong acid. This orthogonal protection scheme is fundamental to its utility in the stepwise synthesis of complex peptides.

IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid[1].

Chemical Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₈N₂O₆ | PubChem[1] |

| Molecular Weight | 488.5 g/mol | PubChem[1] |

| CAS Number | 138775-07-2 | PubChem[1], Advanced ChemTech |

| Appearance | White to off-white powder | Generic |

| Purity | ≥98% | Carbolution Chemicals[2] |

| XLogP3 | 4.6 | PubChem[1] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides temporary protection of the α-amino group, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The Z group on the ornithine side chain is a semi-permanent protecting group that remains intact during the repetitive cycles of Fmoc deprotection and coupling.

The use of the Fmoc protecting group offers several advantages, including mild deprotection conditions (typically with a secondary amine like piperidine), which preserves the integrity of acid-sensitive functionalities within the peptide sequence[][4].

Experimental Protocols

The following are detailed methodologies for the key steps involving this compound in a standard SPPS workflow. These protocols are representative and may require optimization based on the specific peptide sequence and solid support used.

Fmoc Group Deprotection

Objective: To remove the Nα-Fmoc protecting group from the terminal amino acid of the resin-bound peptide to allow for the coupling of the next amino acid.

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF for washing

-

Inert gas (Nitrogen or Argon)

-

Peptide synthesis vessel

Procedure:

-

Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

-

Drain the DMF from the vessel.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture using an inert gas stream or mechanical shaking for 5-10 minutes at room temperature[5].

-

Drain the deprotection solution.

-

Repeat the treatment with the piperidine solution for another 5-10 minutes to ensure complete removal of the Fmoc group[5].

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the cleaved dibenzofulvene-piperidine adduct.

-

A qualitative test, such as the Kaiser (ninhydrin) test, can be performed on a small sample of the resin to confirm the presence of a free primary amine.

Coupling of this compound

Objective: To couple this compound to the free N-terminal amine of the peptide-resin.

Materials:

-

Deprotected peptide-resin

-

This compound

-

Coupling reagent, e.g., HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HBTU/TBTU[6]

-

Base, e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

DMF

-

Dichloromethane (DCM) for washing

-

Peptide synthesis vessel

Procedure:

-

Activation of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading capacity) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the solution.

-

Allow the mixture to pre-activate for 3-8 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the deprotected peptide-resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature. The reaction time may need to be extended for sterically hindered couplings.

-

-

Washing:

-

After the coupling reaction is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts[5].

-

-

Confirmation of Coupling:

-

Perform a Kaiser test on a small resin sample. A negative result (yellow beads) indicates the successful consumption of the free primary amines and the completion of the coupling reaction.

-

Signaling Pathways and Experimental Workflows

The logical workflow for a single cycle of amino acid addition in Fmoc-based SPPS, specifically for the incorporation of this compound, is depicted below.

References

An In-depth Technical Guide to Fmoc-Orn(Z)-OH: Properties and Application in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties of Nα-Fmoc-Nδ-Z-L-ornithine (Fmoc-Orn(Z)-OH) and its application in solid-phase peptide synthesis (SPPS). This document offers a structured overview of its molecular characteristics, detailed experimental protocols for its use, and a visual representation of its role in the peptide synthesis workflow.

Physicochemical Properties

This compound is a derivative of the amino acid ornithine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain delta-amino group is protected by a benzyloxycarbonyl (Z) group. These protecting groups are crucial for the stepwise and controlled assembly of peptide chains.

Data Presentation: Molecular Characteristics of this compound

| Property | Value | References |

| Chemical Formula | C₂₈H₂₈N₂O₆ | [1][2] |

| Molecular Weight | 488.54 g/mol | [1][2] |

| CAS Number | 138775-07-2 | [1][3] |

| Synonyms | Nα-Fmoc-Nδ-Cbz-L-ornithine, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((benzyloxy)carbonyl)amino)pentanoic acid | [2][4] |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in the synthesis of peptides containing ornithine residues. The Fmoc group on the alpha-amine is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile Z group on the side chain or the linkage of the peptide to the solid support. This orthogonality is a cornerstone of the Fmoc-SPPS strategy.

Experimental Protocols

The following protocols outline the standard procedures for the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis.

3.1. Resin Preparation and Swelling

Before initiating the synthesis, the solid support (resin) must be properly prepared. The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).[1]

-

Resin Selection: Choose an appropriate resin based on the synthetic goal.

-

Swelling: Place the resin in a reaction vessel and add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).[1]

-

Allow the resin to swell for at least 30-60 minutes at room temperature to ensure that the reactive sites within the resin beads are accessible.[5]

3.2. Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.

-

Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.[1][5]

-

Deprotection Reaction:

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (typically 3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2][5]

-

Confirmation (Optional but Recommended): Perform a qualitative test, such as the Kaiser (ninhydrin) test, on a small sample of resin beads to confirm the presence of a free primary amine. A blue color indicates successful deprotection.[2]

3.3. Amino Acid Coupling

In this step, this compound is activated and coupled to the newly exposed N-terminal amine of the resin-bound peptide.

-

Activation of this compound:

-

Dissolve this compound (typically 2-5 equivalents relative to the resin loading) and a coupling agent in DMF. Common coupling agents include:

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to the activation mixture. The base is crucial for the activation process, especially when using onium salt reagents.[7]

-

Allow the activation to proceed for a few minutes before adding it to the resin.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours, or until the reaction is complete.[1]

-

-

Washing: Drain the coupling solution and wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Confirmation (Optional but Recommended): Perform a Kaiser test. A negative result (yellow or colorless beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

3.4. Iteration and Final Cleavage

The cycle of deprotection (3.2) and coupling (3.3) is repeated for each subsequent amino acid in the peptide sequence. Once the desired peptide has been assembled, it is cleaved from the solid support, and the side-chain protecting groups (including the Z-group on ornithine) are removed.

-

Final Fmoc Removal: Perform a final deprotection step to remove the N-terminal Fmoc group.

-

Resin Washing and Drying: Wash the peptide-resin with DCM and methanol to remove residual DMF, and then dry it under vacuum.

-

Cleavage and Deprotection: Treat the dried peptide-resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave the side-chain protecting groups.

Workflow Visualization

The following diagram illustrates the cyclical nature of the Fmoc-SPPS workflow for the incorporation of a single amino acid, such as this compound.

Caption: General workflow for one cycle of solid-phase peptide synthesis.

This guide provides a foundational understanding of this compound and its practical application. Researchers should consult specialized literature for troubleshooting and the synthesis of complex or "difficult" peptide sequences.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

A Technical Guide to Nα-Fmoc-Nδ-Z-L-ornithine

CAS Number: 138775-07-2

This technical guide provides an in-depth overview of Nα-Fmoc-Nδ-Z-L-ornithine, a crucial amino acid derivative for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, primary applications, and a detailed experimental protocol for its use in solid-phase peptide synthesis.

Chemical and Physical Properties

Nα-Fmoc-Nδ-Z-L-ornithine, also known as Fmoc-L-Orn(Z)-OH, is a synthetic amino acid derivative widely used in peptide chemistry.[1] The α-amino group is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the δ-amino group of the ornithine side chain is protected by a benzyloxycarbonyl (Z) group. This orthogonal protection scheme is fundamental to its application in the stepwise synthesis of peptides.

| Property | Value | Reference |

| CAS Number | 138775-07-2 | [1] |

| Synonyms | Fmoc-L-Orn(Z)-OH | [1] |

| Molecular Formula | C₂₈H₂₈N₂O₆ | [1] |

| Molecular Weight | 488.1 g/mol | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Appearance | White to off-white powder | [1] |

| MDL Number | MFCD00190893 | [1] |

| PubChem ID | 72742757 | [1] |

| Storage Conditions | 0-8°C | [1] |

Key Applications

The unique structural features of Nα-Fmoc-Nδ-Z-L-ornithine make it a versatile tool in several areas of biochemical and pharmaceutical research.

-

Peptide Synthesis : This compound is a fundamental building block in solid-phase peptide synthesis (SPPS).[1][2] The Fmoc group allows for iterative deprotection and coupling of amino acids to a growing peptide chain anchored to a solid support.[3] Its use enhances the efficiency and yield of the desired peptide products.[2]

-

Drug Development : In the pharmaceutical industry, it plays a significant role in the creation of peptide-based therapeutics.[1][2] Bioactive peptides synthesized using this derivative can be developed into drug candidates for a variety of diseases, including cancer and metabolic disorders.[2] The ability to incorporate ornithine into peptide sequences allows for further modification and optimization of a drug's pharmacological properties.

-

Bioconjugation : The compound is utilized in bioconjugation techniques to link peptides to other molecules, such as proteins, labels, or drug delivery systems.[4] This is critical for creating targeted therapies that can deliver a therapeutic agent to a specific site within the body, thereby improving efficacy and reducing side effects.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of Nα-Fmoc-Nδ-Z-L-ornithine into a peptide sequence using manual or automated Fmoc-SPPS.

1. Resin Selection and Preparation:

-

Choose a suitable resin based on the desired C-terminus of the final peptide (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).[3]

-

Swell the resin in an appropriate solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), for 30-60 minutes to allow for increased exposure of the reactive sites.[3]

2. First Amino Acid Coupling (if applicable):

-

If starting a new synthesis, couple the first Fmoc-protected amino acid to the resin according to the resin manufacturer's protocol.

3. Fmoc Deprotection:

-

Treat the resin-bound peptide with a 20-50% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus.

-

Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc-adduct.

4. Amino Acid Coupling (Incorporation of Nα-Fmoc-Nδ-Z-L-ornithine):

-

Activation: Dissolve Nα-Fmoc-Nδ-Z-L-ornithine (3-5 equivalents relative to the resin loading) in DMF. Add a suitable activator (coupling reagent) such as HBTU, HATU, or DIC (3-5 equivalents) and an amine base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents).[3] Allow the mixture to pre-activate for a few minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.[3]

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

5. Repeat Synthesis Cycle:

-

Repeat steps 3 (Fmoc Deprotection) and 4 (Amino Acid Coupling) for each subsequent amino acid in the desired peptide sequence.

6. Final Cleavage and Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 3).

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Treat the dried resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups (including the Z-group from the ornithine side chain). A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) to prevent side reactions.[5]

-

The specific composition of the cocktail and the cleavage time (typically 2-4 hours) depend on the peptide sequence and the protecting groups used.

7. Peptide Precipitation and Purification:

-

Filter the resin and precipitate the cleaved peptide from the TFA solution by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

-

Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Visualizations

The following diagram illustrates the cyclical workflow of Fmoc solid-phase peptide synthesis.

Caption: Workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

References

The Architect's Choice: A Technical Guide to Fmoc and Z Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor hinges on the strategic use of temporary protecting groups for the α-amino function of the amino acids. Among the arsenal available to chemists, the 9-fluorenylmethyloxycarbonyl (Fmoc) and the benzyloxycarbonyl (Z or Cbz) groups represent two foundational and philosophically distinct strategies. This technical guide provides an in-depth analysis of their core chemistry, comparative performance, and practical application, offering a critical resource for optimizing synthetic peptide production.

Core Principles: Orthogonality and Lability

The choice of an Nα-protecting group dictates the entire synthetic strategy, particularly the conditions under which it is removed (lability) and its stability towards the cleavage of side-chain protecting groups (orthogonality).

-

Fmoc (9-fluorenylmethyloxycarbonyl): This group is the linchpin of modern Solid-Phase Peptide Synthesis (SPPS). Its defining characteristic is its lability to mild basic conditions, typically a secondary amine like piperidine.[1][2] This allows for an orthogonal strategy where acid-labile groups (e.g., tBu, Boc, Trt) are used for side-chain protection. These remain intact during the repetitive base-mediated Nα-deprotection but are removed simultaneously during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid, TFA).[3][4]

-

Z (Carboxybenzyl or Cbz): A classical protecting group, the Z group is a stalwart of solution-phase peptide synthesis.[5] It is exceptionally stable to both acidic and basic conditions.[5][6] Its removal is most commonly and cleanly achieved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[5][7] This unique cleavage condition makes it orthogonal to both base-labile (Fmoc) and many acid-labile (Boc) protecting groups, providing strategic flexibility in complex synthetic routes, especially for fragment condensation.[8]

Comparative Data Analysis

The selection between Fmoc and Z strategies is driven by the synthetic objective, scale, and the peptide sequence itself. The following tables summarize key quantitative parameters to aid in this decision-making process.

Table 1: General Characteristics and Reaction Conditions

| Feature | Fmoc (9-fluorenylmethyloxycarbonyl) | Z (Carboxybenzyl) |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS)[8] | Solution-Phase Peptide Synthesis[8] |

| Chemical Nature | Urethane-type, introduced via Fmoc-Cl or Fmoc-OSu[9] | Urethane-type, introduced via benzyl chloroformate (Z-Cl)[9] |

| Nα-Protection Conditions | Typically aqueous alkaline conditions (e.g., NaHCO₃ in THF/water)[10] | Typically aqueous alkaline conditions (e.g., Na₂CO₃, NaOH)[6][11] |

| Nα-Deprotection Conditions | Mild base (e.g., 20% piperidine in DMF)[2][8] | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/acetic acid)[8] |

| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Boc)[8] | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups[8] |

Table 2: Performance Comparison in Peptide Synthesis

| Parameter | Fmoc Strategy | Z Strategy |

| Repetitive Yield (SPPS) | Generally high, often exceeding 99% per coupling cycle.[8][] | Not typically used in modern iterative SPPS. Yields are step-dependent in solution phase. |

| Racemization Risk | Low, but sequence and coupling reagent dependent. Generally <0.4% per cycle, but can be higher for sensitive residues like Cys and His.[8][13] | Generally considered low, especially with hydrogenolysis. One study reported <1% racemization during coupling.[8][14] |

| Deprotection Time | Fast: Typically 2 x 5-10 minutes per cycle in SPPS.[2] | Variable: Catalytic hydrogenolysis can range from <2 hours to over 24 hours depending on the substrate and catalyst.[5][7] |

| Key Side Reactions | Diketopiperazine formation at the dipeptide stage; Aspartimide formation.[15] | Catalyst poisoning by sulfur-containing amino acids; Incomplete deprotection; Reduction of other functional groups (e.g., alkenes) during hydrogenolysis.[16] |

| Automation Fitness | Excellent; the standard for automated SPPS.[] | Poor; primarily suited for manual, solution-phase synthesis. |

Chemical Mechanisms and Workflows

Understanding the underlying chemical transformations is critical for troubleshooting and optimizing synthesis.

Fmoc Protection and Deprotection Chemistry

The Fmoc group is introduced using an activated reagent like Fmoc-OSu. Its removal is a classic example of a base-induced β-elimination reaction.

Caption: Reaction scheme for Fmoc protection and base-mediated deprotection.

Z (Cbz) Protection and Deprotection Chemistry

The Z group is installed via benzyl chloroformate and removed by catalytic hydrogenolysis, which proceeds via cleavage of the benzyl-oxygen bond.

Caption: Reaction scheme for Z (Cbz) protection and deprotection via hydrogenolysis.

Standard Fmoc-SPPS Workflow

The iterative nature of Fmoc-SPPS is its greatest strength, enabling the construction of long peptides in an automated fashion. Each cycle consists of a deprotection step followed by a coupling step, with intervening wash steps to remove reagents and byproducts.

Caption: A single iterative cycle in a typical Fmoc-based SPPS workflow.

Detailed Experimental Protocols

The following protocols are generalized methodologies and should be adapted based on the specific amino acid, resin, and available laboratory equipment.

Protocol 1: Nα-Fmoc Protection of an Amino Acid using Fmoc-OSu

This protocol describes the protection of a free amino acid in solution.

-

Materials:

-

Amino Acid (1.0 equivalent)

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents)

-

Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF) or Dioxane

-

Deionized Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Methodology:

-

Dissolution: Dissolve the amino acid (1.0 eq) in a 2:1 mixture of THF and saturated aqueous NaHCO₃ solution.[10] Cool the solution in an ice bath.

-

Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in THF. Add this solution dropwise to the stirring amino acid solution over 30 minutes, maintaining the temperature at 0-5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 16 hours.[10]

-

Work-up:

-

Dilute the reaction mixture with water.

-

Wash the aqueous mixture with diethyl ether (3 times) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[10]

-

Carefully acidify the aqueous layer to pH 1-2 with 1 M HCl while cooling in an ice bath. The Fmoc-protected amino acid will precipitate.[10]

-

-

Isolation:

-

Extract the precipitated product into ethyl acetate (3 times).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the solid Fmoc-amino acid.

-

-

Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard deprotection step on a peptide-resin.

-

Materials:

-

Fmoc-protected peptide-resin (1.0 equivalent)

-

Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF for washing

-

-

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF in a suitable reaction vessel for 30-60 minutes.[2] Drain the solvent.

-

First Deprotection: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of initial resin). Agitate the slurry via bubbling nitrogen, shaking, or rocking for 5-10 minutes at room temperature.[2] Drain the solution.

-

Second Deprotection: Add a fresh portion of the deprotection solution and agitate for another 5-10 minutes to ensure complete removal.[2] Drain the solution.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[2] The resin is now ready for the next coupling step.

-

(Optional) Monitoring: The completion of the deprotection can be monitored by collecting the filtrate and measuring its UV absorbance at ~301 nm, which corresponds to the dibenzofulvene-piperidine adduct.[2]

-

Protocol 3: Nα-Z (Cbz) Protection of an Amino Acid using Z-Cl

This protocol uses classic Schotten-Baumann conditions for Cbz protection.

-

Materials:

-

Amino Acid (1.0 equivalent)

-

Benzyl Chloroformate (Z-Cl or Cbz-Cl) (1.1 equivalents)

-

1 M Sodium Carbonate (Na₂CO₃) solution

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

-

Methodology:

-

Dissolution: Dissolve the amino acid (1.0 eq) in 1 M aqueous Na₂CO₃ (2.5 eq) and cool the solution to 0°C in an ice bath.[11]

-

Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature does not exceed 5°C.[11]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.[11]

-

Work-up:

-

Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.[11]

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl to precipitate the product.

-

-

Isolation:

-

Extract the product with ethyl acetate (3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Z-protected amino acid.[11]

-

-

Protocol 4: Z (Cbz) Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of a Cbz group using hydrogen gas and a palladium catalyst.

-

Materials:

-

Cbz-protected compound (1.0 equivalent)

-

10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

-

Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

-

Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

-

Inert gas (Nitrogen or Argon)

-

Celite or membrane filter

-

-

Methodology:

-

Setup: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent (e.g., Methanol) in a flask equipped for hydrogenation.[7]

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere.[7]

-

Hydrogenation: Seal the reaction vessel. Evacuate the atmosphere and backfill with H₂ gas. Repeat this purge cycle three times. Maintain a positive pressure of H₂ (e.g., 1 atm from a balloon) and stir the mixture vigorously at room temperature.[11]

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[11]

-

Work-up:

-

Carefully vent the H₂ gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent.[7]

-

Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine. Further purification may be performed if necessary.[7]

-

-

Conclusion

The Fmoc and Z protecting groups offer distinct and powerful tools for the synthesis of peptides. The Fmoc strategy, with its mild, iterative deprotection and suitability for automation, is the undisputed gold standard for modern solid-phase peptide synthesis.[3][8] The Z group, characterized by its robustness and unique hydrogenolytic cleavage, retains its value for solution-phase synthesis, particularly in the strategic construction of complex peptide fragments.[8] A thorough understanding of their respective chemistries, advantages, and limitations, as detailed in this guide, is essential for researchers to rationally design and execute successful peptide syntheses, advancing the frontiers of chemical biology and drug development.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. benchchem.com [benchchem.com]

- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. chempep.com [chempep.com]

- 16. benchchem.com [benchchem.com]

Orthogonal Protection in Fmoc Chemistry: A Technical Guide for Researchers and Drug Development Professionals

In the precise world of peptide synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. This principle, known as orthogonal protection, forms the bedrock of modern peptide chemistry, particularly in the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[1][2] This in-depth technical guide explores the core tenets of orthogonal protection within the Fmoc/tBu strategy, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, quantitative data on protecting group stability, detailed experimental protocols, and visual representations of the underlying chemical logic.

The Core Principle of Orthogonality

At its essence, an orthogonal protection strategy employs multiple classes of protecting groups within a single synthetic scheme, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][3][4] In the context of Fmoc SPPS, this typically involves three main classes of protecting groups:

-

Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[2] The Fmoc group is the hallmark of this class, prized for its lability to mild basic conditions.[5][6]

-

Permanent side-chain protecting groups: These mask the reactive side chains of trifunctional amino acids throughout the synthesis. In the Fmoc/tBu strategy, these are typically acid-labile groups derived from tert-butyl alcohol (e.g., tBu, Boc, Trt), which remain stable during the base-mediated Fmoc deprotection.[3][7]

-

Auxiliary orthogonal protecting groups: These are utilized for specific side-chain modifications, such as cyclization or branching, and can be removed under conditions that leave both the temporary and permanent protecting groups intact.[2][8]

This multi-layered approach provides the precision necessary to construct complex peptides with a high degree of fidelity.[9]

Diagram 1: Orthogonal removal of Fmoc and side-chain protecting groups.

Key Protecting Groups in Fmoc Chemistry

The success of Fmoc SPPS hinges on the judicious selection of side-chain protecting groups that are stable to the repetitive piperidine treatments used for Fmoc removal, yet readily cleavable during the final acid-mediated step.[10] The following tables summarize the commonly used protecting groups for various amino acids, their deprotection conditions, and key performance characteristics.

Table 1: Common Side-Chain Protecting Groups for Amino Acids in Fmoc SPPS

| Amino Acid | Side-Chain Functional Group | Protecting Group (Abbreviation) | Deprotection Conditions | Key Features & Potential Side Reactions |

| Aspartic Acid (Asp) | β-Carboxyl | tert-Butyl ester (OtBu) | Strong acid (e.g., high concentration of TFA)[11] | Standard choice, but can lead to aspartimide formation.[12] |

| Allyl ester (OAll) | Pd(0) catalyst[8] | Orthogonal to both acid- and base-labile groups. | Requires a metal catalyst that must be removed. | |

| 9-Fluorenylmethyl ester (OFm) | Mild base (e.g., piperidine) | Not fully orthogonal to Fmoc removal. | Limited use due to lack of complete orthogonality.[11] | |

| Glutamic Acid (Glu) | γ-Carboxyl | tert-Butyl ester (OtBu) | Strong acid (e.g., high concentration of TFA)[8] | Generally less prone to side reactions than Asp(OtBu). |

| Serine (Ser) | Hydroxyl | tert-Butyl ether (tBu) | Strong acid (e.g., high concentration of TFA) | Robust and widely used. |

| Threonine (Thr) | Hydroxyl | tert-Butyl ether (tBu) | Strong acid (e.g., high concentration of TFA) | Standard protecting group for this amino acid. |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tert-Butyl ether (tBu) | Strong acid (e.g., high concentration of TFA)[13] | Prevents O-acylation during coupling.[14] |

| Trityl (Trt) | Mild acid (e.g., 1-5% TFA in DCM)[13] | Milder cleavage can lead to higher crude purity.[13] | More acid-labile, requiring careful handling with sensitive linkers.[13] | |

| Cysteine (Cys) | Thiol | Trityl (Trt) | TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[15] | Cost-effective for routine synthesis; prone to racemization.[15][16] |

| Acetamidomethyl (Acm) | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂)[15] | Stable to TFA; allows for purification before disulfide bond formation.[15] | Orthogonal to Trt, Mmt, and tBu.[15] | |

| tert-Butyl (tBu) | Strong acids (e.g., TMSBr/TFA), Hg(OAc)₂[15] | Stable to TFA and iodine oxidation.[15] | Useful for orthogonal protection schemes.[15] | |

| Lysine (Lys) | ε-Amino | tert-Butoxycarbonyl (Boc) | Strong acid (e.g., high concentration of TFA) | Standard and effective protection. |

| Alloc | Pd(0) catalyst | Orthogonal to acid- and base-labile groups. | Useful for on-resin side-chain modifications. | |

| Histidine (His) | Imidazole | Trityl (Trt) | Strong acid (e.g., high concentration of TFA) | Standard protection, though racemization can be a concern. |

| Arginine (Arg) | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Strong acid (e.g., high concentration of TFA)[17] | More labile than its predecessor, Pmc.[18] |

| Tryptophan (Trp) | Indole | tert-Butoxycarbonyl (Boc) | Strong acid (e.g., high concentration of TFA) | Prevents oxidation and alkylation of the indole ring. |

Experimental Protocols

The following are detailed methodologies for key experiments in Fmoc/tBu-based solid-phase peptide synthesis.

Protocol 1: Single Cycle of Amino Acid Addition

This protocol outlines a single cycle of amino acid addition using the Fmoc/tBu strategy on a 0.1 mmol scale.

-

Resin Swelling: Place the peptide-resin from the previous cycle in a suitable reaction vessel and swell in N,N-Dimethylformamide (DMF) (5-10 mL) for 30 minutes with gentle agitation. Drain the DMF.

-

Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature.[2]

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Drain the solution.

-

-

Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (0.4 mmol, 4 eq.) by dissolving it with a coupling reagent such as HBTU (0.38 mmol, 3.8 eq.) and an additive like HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.

-

Add a base such as N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3 x 1 min), Dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min).

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Diagram 2: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups.

-

Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM (5 x 10 mL) and dry it under a vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A common mixture for standard peptides is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.[19] TIS acts as a scavenger to trap reactive carbocations generated during deprotection.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin).

-

Agitate the mixture at room temperature for 2-4 hours.[7]

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

-

A white precipitate (the crude peptide) should form.

-

Keep the ether suspension at -20°C for 30 minutes to maximize precipitation.

-

-

Isolation and Drying:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by High-Performance Liquid Chromatography (HPLC).

-

Conclusion

The principle of orthogonal protection is fundamental to the success and versatility of solid-phase peptide synthesis.[1] The Fmoc/tBu strategy, with its mild conditions for iterative Nα-deprotection and robust acid-labile side-chain protection, has become the gold standard for the chemical synthesis of peptides.[7] A thorough understanding of the different protecting groups, their specific labilities, and the potential for side reactions is crucial for researchers and drug development professionals to design and execute successful synthetic strategies for increasingly complex peptide targets. The careful selection of an orthogonal protection scheme, tailored to the specific amino acid sequence and desired modifications, is a critical determinant of the overall yield and purity of the final peptide product.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. fiveable.me [fiveable.me]

- 5. benchchem.com [benchchem.com]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. chempep.com [chempep.com]

- 13. benchchem.com [benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. benchchem.com [benchchem.com]

- 16. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Applications of Ornithine-Containing Peptides in Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine, a non-proteinogenic amino acid, is a versatile building block in the design and synthesis of bioactive peptides. Its unique structural properties, including a shorter side chain than its analogue lysine and a terminal primary amine, allow for the creation of peptides with enhanced stability, modified receptor affinity, and novel functionalities. This technical guide provides an in-depth exploration of the applications of ornithine-containing peptides in biochemistry, with a focus on their roles as enzyme inhibitors, antimicrobial agents, and modulators of signaling pathways. We present quantitative data on their bioactivity, detailed experimental protocols for their synthesis and analysis, and visualizations of relevant biochemical pathways and workflows.

Ornithine-Containing Peptides as Enzyme Inhibitors

The incorporation of ornithine into peptide sequences has proven to be an effective strategy for the development of potent and selective enzyme inhibitors. The unique stereochemistry and charge distribution of ornithine can facilitate favorable interactions with the active sites of various enzymes, leading to enhanced inhibitory activity.

Ornithine Decarboxylase (ODC) Inhibitors

Ornithine decarboxylase is a key enzyme in polyamine biosynthesis, and its inhibition is a therapeutic target for various diseases, including cancer. Several ornithine-containing compounds and their derivatives have been investigated as ODC inhibitors.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| D-Ornithine | Ornithine Decarboxylase (ODC) | ~1500 | [1] |

| D-DFMO | Ornithine Decarboxylase (ODC) | ~7.5 | [1] |

| L-DFMO | Ornithine Decarboxylase (ODC) | - | [1] |

| D/L-DFMO | Ornithine Decarboxylase (ODC) | - | [1] |

| APA Analogue 7 | Ornithine Decarboxylase (ODC) | 0.18 | [2] |

| APA Analogue 10 | Ornithine Decarboxylase (ODC) | 0.36 | [2] |

| APA Analogue 10-R | Ornithine Decarboxylase (ODC) | 0.21 | [2] |

| APA Analogue 10-S | Ornithine Decarboxylase (ODC) | 0.10 | [2] |

| 10-R-PLP | Ornithine Decarboxylase (ODC) | 0.16 | [2] |

| 10-S-PLP | Ornithine Decarboxylase (ODC) | 0.03 | [2] |

| AZ_95-228 | Ornithine Decarboxylase (ODC) | - | [3] |

| AZ_95-176 | Ornithine Decarboxylase (ODC) | 0.20 | [3] |

| AZ_100-176 | Ornithine Decarboxylase (ODC) | 0.43 | [3] |

| AZ_95-169 | Ornithine Decarboxylase (ODC) | 0.37 | [3] |

Note: DFMO (Difluoromethylornithine), APA (1-amino-oxy-3-aminopropane), PLP (Pyridoxal 5'-phosphate), AZ (Antizyme). Some IC50 values were not explicitly provided in the source material.

Nα-acetyl-L-ornithine deacetylase (ArgE) Inhibitors

ArgE is a bacterial enzyme essential for arginine biosynthesis, making it a potential target for novel antibacterial agents. Derivatives of ornithine have been synthesized and evaluated for their inhibitory potency against ArgE.[4]

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Nα-chloroacetyl-L-ornithine | Nα-acetyl-L-ornithine deacetylase (ArgE) | 85 | [4] |

| Nα-trifluoroacetyl-L-ornithine | Nα-acetyl-L-ornithine deacetylase (ArgE) | 200-410 | [4] |

| Nα-ethoxycarbonyl-L-ornithine | Nα-acetyl-L-ornithine deacetylase (ArgE) | 200-410 | [4] |

| Nα-acetyl-D-ornithine | Nα-acetyl-L-ornithine deacetylase (ArgE) | 200-410 | [4] |

Antimicrobial Ornithine-Containing Peptides

A significant application of ornithine-containing peptides is in the development of novel antimicrobial agents. The incorporation of ornithine can enhance the cationic nature of peptides, facilitating their interaction with and disruption of bacterial membranes. Furthermore, ornithine residues can improve peptide stability against proteolytic degradation.

Lacticin 481 Analogues

Lacticin 481 is a bacteriocin with antimicrobial activity. The substitution of arginine residues with ornithine has been explored to create analogues with retained or enhanced activity.

| Peptide | Target Organism | MIC (µg/mL) | Reference |

| Lacticin 481 (Wild-Type) | Bacillus subtilis | 0.78 | [2] |

| H8O Lacticin 481 | Bacillus subtilis | 0.78 | [2] |

| H12O Lacticin 481 | Bacillus subtilis | 1.56 | [2] |

| H8O & H12O Lacticin 481 | Bacillus subtilis | 1.56 | [2] |

Synthetic Antimicrobial Peptides

Synthetic peptides incorporating ornithine have demonstrated broad-spectrum antibacterial activity with low hemolytic activity, indicating their potential as therapeutic agents.

| Peptide | Target Organism | MIC (µg/mL) | Reference |

| PGON | E. coli | 6 | [1] |

| PGON | S. marcescens | 50 | [1] |

| PGON | S. aureus | 12 | [1] |

| PGON | B. subtilis | 12 | [1] |

| GIBIMPY4 | E. coli O157:H7 | 4.55 ± 0.02 | [5] |

| GIBIMPY4 | MRSA | 6.20 ± 0.02 | [5] |

Ornithine-Containing Peptides and Lipids in Signaling Pathways

Ornithine-containing molecules play crucial roles in various signaling pathways, from bacterial stress responses to mammalian physiological regulation.

Bacterial Stress Response Mediated by Ornithine Lipids

In many bacteria, the composition of the cell membrane is altered in response to environmental stress, such as phosphate limitation. Ornithine lipids (OLs), which are phosphorus-free, are synthesized and incorporated into the membrane to maintain its integrity and function. This process is often regulated by two-component systems like PhoP-PhoQ.

Caption: Bacterial stress response to low phosphate via the PhoP-PhoQ system and ornithine lipid synthesis.

Mammalian GPCR Signaling by Ornithine-Containing Peptides

Ornithine-containing peptides can act as ligands for G-protein coupled receptors (GPCRs), initiating downstream signaling cascades that regulate a wide range of physiological processes. The apelin receptor (APJ) is one such GPCR that can be activated by various peptide ligands, leading to diverse cellular responses. While native apelin does not contain ornithine, synthetic analogues incorporating this amino acid can be designed to modulate receptor binding and signaling. The following diagram illustrates a generalized apelin receptor signaling pathway that could be activated by an ornithine-containing apelin analogue.

Caption: Generalized apelin receptor (APJ) signaling activated by an ornithine-containing peptide analogue.

Experimental Protocols

General Workflow for Synthesis, Purification, and Analysis of an Ornithine-Containing Peptide

This section outlines a general experimental workflow for the production and characterization of a synthetic ornithine-containing peptide using Fmoc-based solid-phase peptide synthesis (SPPS).

Caption: General workflow for the synthesis and purification of an ornithine-containing peptide.

Detailed Protocol: Fmoc-Based Solid-Phase Synthesis of a Linear Ornithine-Containing Peptide

This protocol details the manual synthesis of a linear peptide containing an ornithine residue using Fmoc chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-L-Orn(Boc)-OH)

-

N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure as coupling reagents

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF) for Fmoc deprotection

-

DMF and dichloromethane (DCM) as solvents

-

Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (3 equivalents to the resin loading) and Oxyma Pure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: After a negative Kaiser test, wash the resin thoroughly with DMF and DCM.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using Fmoc-L-Orn(Boc)-OH at the desired position.

-

Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide pellet.

Protocol: Purification of Ornithine-Containing Peptides by RP-HPLC

Materials:

-

Crude synthetic peptide

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A or a suitable solvent mixture. Filter the sample through a 0.22 µm filter.

-

Chromatography:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

-

Inject the filtered peptide solution onto the column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 95% B over 30-60 minutes).

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peaks.

-

Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Protocol: Mass Spectrometry Analysis of Ornithine-Containing Peptides

MALDI-TOF Mass Spectrometry:

-

Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 50:50 mixture of acetonitrile and 0.1% TFA in water.

-

Sample Spotting: Mix the purified peptide solution (approximately 1 pmol/µL) with the matrix solution on a MALDI target plate. Allow the mixture to air-dry to form crystals.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The presence of an ornithine residue can sometimes lead to a characteristic fragmentation pattern known as the "ornithine effect," which involves a facile cleavage C-terminal to the ornithine residue.

LC-MS/MS Analysis:

-

Chromatography: Separate the peptide sample using a nano-flow HPLC system with a C18 column, similar to the purification step but on an analytical scale.

-

Mass Spectrometry:

-

Introduce the eluent from the HPLC directly into an electrospray ionization (ESI) source of a tandem mass spectrometer.

-

Acquire full scan MS spectra to identify the precursor ion of the ornithine-containing peptide.

-

Perform tandem MS (MS/MS) on the precursor ion to obtain fragmentation data for sequence confirmation. The fragmentation pattern can be influenced by the presence of the ornithine residue.

-

Conclusion

Ornithine-containing peptides represent a promising class of molecules with diverse applications in biochemistry and drug development. Their unique properties allow for the design of potent enzyme inhibitors, effective antimicrobial agents, and specific modulators of cellular signaling. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and characterization of these valuable compounds, facilitating further research and development in this exciting field. As our understanding of the biochemical roles of ornithine-containing peptides continues to grow, so too will their potential for therapeutic intervention and as tools for dissecting complex biological processes.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. A New Synthetic Peptide with In vitro Antibacterial Potential Against Escherichia coli O157:H7 and Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to non-proteinogenic amino acids in peptide design

An In-depth Technical Guide to Non-Proteinogenic Amino Acids in Peptide Design

Introduction to Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the standard genetic code of organisms.[1][2] While the proteome is constructed from a canonical set of 20-22 proteinogenic amino acids, there are over 800 naturally occurring and thousands of synthetically available NPAAs.[3][4] These compounds serve critical roles in nature as metabolic intermediates, signaling molecules, and defense compounds.[1][2] In the fields of medicinal chemistry and drug development, NPAAs have become indispensable tools for modifying peptides.[3] The incorporation of these unique building blocks into a peptide sequence can fundamentally alter its physicochemical and biological properties, offering a powerful strategy to overcome the inherent limitations of natural peptide therapeutics, such as poor metabolic stability and low bioavailability.[5][6] By expanding the chemical diversity beyond what is offered by natural amino acids, researchers can fine-tune peptide structure and function to create more potent, stable, and effective drug candidates.[3][7]

Impact of NPAA Incorporation on Peptide Properties

The introduction of NPAAs into a peptide backbone is a key strategy for enhancing its therapeutic potential. The primary advantages include improved stability against enzymatic degradation, modulation of conformational properties to increase potency, and enhanced permeability for better bioavailability.[3][5]

Enhanced Proteolytic Stability

A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body. NPAAs can confer significant resistance to enzymatic cleavage.[8]

-

Steric Hindrance : α,α-disubstituted amino acids, like α-aminoisobutyric acid (Aib), introduce a gem-dimethyl group on the α-carbon, sterically shielding the adjacent peptide bonds from protease activity.[9]

-

Backbone Modification : N-methylation of the peptide bond nitrogen removes the hydrogen bond donor capability and alters the local conformation, making it a poor substrate for many proteases.[8][10][11]

-

Chirality : Replacing a naturally occurring L-amino acid with its D-enantiomer is a classic and highly effective strategy, as proteases are stereospecific and generally do not recognize substrates containing D-amino acids.[1]

-

Homologation : The use of β- or γ-amino acids extends the peptide backbone, altering the spacing of side chains and rendering the peptide bonds unrecognizable to standard proteases.[12][13]

Peptides incorporating these modifications have demonstrated significantly longer plasma half-lives. For instance, stapled peptides with NPAA substitutions have been shown to remain fully intact for over 25 hours in media containing 10% fetal bovine serum, whereas their linear, natural counterparts degrade within an hour.[3]

Conformational Control and Potency

NPAAs can impose specific conformational constraints on the peptide backbone, which can pre-organize the peptide into a bioactive conformation that is optimal for receptor binding, thereby increasing potency.[14]

-

Helix Induction : Aib is a potent helix inducer, restricting the peptide backbone's flexibility and promoting the formation of stable α-helical or 3₁₀-helical structures.[14] This is often a critical requirement for the activity of cell-penetrating peptides (CPPs) and for mimicking helical protein domains involved in protein-protein interactions.[15]

-

Turn Induction : D-amino acids and N-methylated amino acids can be strategically placed to induce specific β-turn structures or to terminate helices, which is crucial for shaping the peptide's overall topography for receptor engagement.[10][14][16]

-

Flexible Linkers : Conversely, flexible linkers like γ-aminobutyric acid (GABA) can be inserted to increase the conformational freedom of a peptide, which can be advantageous in certain therapeutic applications.[17]

Improved Permeability and Bioavailability

A significant challenge for peptide drugs is their poor membrane permeability and low oral bioavailability.[3][18] NPAAs can address this by modifying the peptide's physicochemical properties.

-

Reduced Hydrogen Bonding : N-methylation reduces the number of hydrogen bond donors in the peptide backbone, which can decrease the desolvation penalty associated with crossing the lipid bilayer of cell membranes, thereby improving permeability.[10][18]

-

Lipophilicity : The addition of fatty acid side chains or other lipophilic moieties via NPAAs can increase the overall lipophilicity of the peptide, enhancing its ability to be absorbed.[3]

-

Structural Stability : The enhanced proteolytic stability and conformational rigidity conferred by NPAAs prevent the peptide from being degraded in the gastrointestinal tract, which is a prerequisite for oral bioavailability.[3] The GLP-1 receptor agonist Semaglutide, for instance, incorporates an Aib residue to extend its half-life.[1]

Key Classes of Non-Proteinogenic Amino Acids in Peptide Design

α,α-Disubstituted Amino Acids (e.g., Aib)

α-Aminoisobutyric acid (Aib) is a non-chiral NPAA with two methyl groups on its α-carbon.[9] This unique structure severely restricts its conformational freedom to the helical regions of the Ramachandran plot, making it a powerful tool for designing stable helical peptides.[14][16]

-

Advantages : Potent helix induction, high resistance to proteolysis.

-

Applications : Stabilizing α-helical secondary structures, designing cell-penetrating peptides, and creating peptide mimics of protein interaction domains.[15]

β-Amino Acids

In β-amino acids, the amino group is attached to the β-carbon, creating an additional carbon atom in the backbone compared to α-amino acids.[12][19] Peptides composed of β-amino acids, or "β-peptides," can fold into unique and stable secondary structures, such as helices and sheets, that are distinct from those of α-peptides.[13]

-

Advantages : High proteolytic stability, ability to form well-defined and diverse secondary structures, and potential to mimic α-peptide structures.[12][20][21]

-

Applications : Development of antimicrobial agents, enzyme inhibitors, and ligands for G-protein-coupled receptors (GPCRs).[12][20]

N-Methylated Amino Acids

N-methylation involves replacing the hydrogen atom on the backbone amide nitrogen with a methyl group.[22][23] This seemingly minor modification has profound effects on the peptide's properties.

-

Advantages : Increases resistance to proteolysis, enhances membrane permeability by reducing hydrogen bonding capacity, and can modulate receptor affinity and selectivity.[8][10][18]

-

Applications : Improving the oral bioavailability of peptide drugs, converting receptor agonists into antagonists, and increasing the in vivo half-life of therapeutics.[10][23] The immunosuppressant drug Cyclosporin A features multiple N-methylated amino acids.[1]

D-Amino Acids

D-amino acids are the stereoisomers (enantiomers) of the naturally occurring L-amino acids. Their inclusion is a straightforward and highly effective method for increasing metabolic stability.[1]

-

Advantages : Confers exceptional resistance to degradation by proteases, which are stereospecific for L-amino acids.[1]

-

Applications : Used to terminate helical structures, induce β-turns, and prolong the in vivo activity of peptide drugs.[14][16] For example, the incorporation of D-phenylalanine in the antimicrobial peptide gramicidin enhances its activity and stability.[1]

Quantitative Data on NPAA-Modified Peptides

The following table summarizes the impact of incorporating various NPAAs on key peptide properties, providing a comparative reference for researchers.

| NPAA Type | Example | Peptide | Modification | Effect | Quantitative Result | Reference |

| α,α-Disubstituted | Aib | p53-derived peptide | Non-interacting residues replaced by Aib | Increased Helicity & Proteolytic Resistance | Trypsin cleavage rate constant reduced from 1.5 x 10⁻¹/min to 5.3 x 10⁻⁴/min. | [15] |

| D-Amino Acid | D-Tyr | Compstatin Analog (CP40) | N-terminal modification with D-Tyr | Increased Binding Affinity | Subnanomolar binding affinity (KD = 0.5 nM) to complement protein C3. | [4] |

| N-Methylated | N-Me-Sarcosine | Compstatin Analog (CP30) | N-terminal modification with Sarcosine | Enhanced Pharmacokinetics | Plasma half-life in non-human primates of 10.1 hours. | [4] |

| N-Methylated | Multiple | Somatostatin Analog | Three N-methylations | Increased Oral Bioavailability | Achieved an oral bioavailability of 9.9%. | [18] |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of an NPAA-Containing Peptide

This protocol outlines a general procedure for manual SPPS using the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which is widely used for synthesizing modified peptides.[24][25][26]

1. Resin Preparation and Swelling: a. Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides, 0.1 mmol scale) in a suitable reaction vessel.[24] b. Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[24] c. Drain the DMF.

2. First Amino Acid Loading (if not pre-loaded): a. Dissolve 3 equivalents of the first Fmoc-protected amino acid and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in dry dichloromethane (DCM).[26] b. Add the solution to the swelled resin and agitate for 60 minutes at room temperature.[26] c. Wash the resin thoroughly with DMF (3x) and DCM (3x).

3. Iterative Peptide Elongation Cycle: a. Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once.[24][27] b. Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine. c. Amino Acid Coupling: i. In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent like HATU (1-hydroxy-7-azabenzotriazole) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the resin) in DMF for 2-5 minutes.[11][27] ii. Add the activated amino acid solution to the resin. iii. Agitate the mixture for 1-2 hours at room temperature. For sterically hindered NPAAs (e.g., Aib, N-methylated AAs), a longer coupling time or a double coupling may be necessary.[11][24] d. Washing: Wash the resin with DMF (3x) and DCM (3x). e. Repeat steps 3a-3d for each amino acid in the sequence.

4. Cleavage and Deprotection: a. After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.[24] b. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[17] c. Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[24]

5. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution. b. Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[24] c. Centrifuge the mixture to pellet the peptide. d. Wash the pellet with cold ether and dry under vacuum.[24] e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.[24]

Visualizations

Logical Relationships and Workflows

The following diagrams illustrate key workflows and decision-making processes in the design and synthesis of peptides containing non-proteinogenic amino acids.

Caption: Decision pathway for selecting coupling conditions for NPAAs.

References

- 1. grokipedia.com [grokipedia.com]

- 2. benchchem.com [benchchem.com]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]